elisabatin A
説明
Elisabatin A is a diterpene isolated from the marine gorgonian Pseudopterogorgia elisabethae, first characterized by Rodríguez et al. in 1999 . Structurally, it belongs to the amphilectane class of diterpenoids, featuring a fused bicyclic framework with hydroxyl and carbonyl functional groups that facilitate hydrogen bonding and dimerization in related compounds like elisabatin B . Elisabatin A has demonstrated diverse biological activities, including:
特性
分子式 |
C20H22O3 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
(4S,6S)-7-hydroxy-3,6,9-trimethyl-4-(2-methylprop-1-enyl)-5,6-dihydro-4H-phenalene-1,2-dione |
InChI |
InChI=1S/C20H22O3/c1-9(2)6-13-7-10(3)15-14(21)8-11(4)16-18(15)17(13)12(5)19(22)20(16)23/h6,8,10,13,21H,7H2,1-5H3/t10-,13+/m0/s1 |
InChIキー |
JVQJPMIBFYBOEO-GXFFZTMASA-N |
SMILES |
CC1CC(C2=C(C(=O)C(=O)C3=C2C1=C(C=C3C)O)C)C=C(C)C |
異性体SMILES |
C[C@H]1C[C@H](C2=C(C(=O)C(=O)C3=C2C1=C(C=C3C)O)C)C=C(C)C |
正規SMILES |
CC1CC(C2=C(C(=O)C(=O)C3=C2C1=C(C=C3C)O)C)C=C(C)C |
同義語 |
elisabatin A elisabatin-A |
製品の起源 |
United States |
類似化合物との比較
Elisabatin B
- Structural similarity : Shares the amphilectane core with elisabatin A but forms centrosymmetric dimers via intermolecular H-bonds between C-10 carbonyl and hydroxyl groups .
- Functional contrast : While both compounds derive from P. elisabethae, elisabatin B’s dimeric structure may influence its reactivity in Hetero-Diels-Alder reactions, as proposed in the synthesis of biselisabethoxanes .
Allolaurinterol
- Source : Marine-derived, like elisabatin A, but from a distinct biosynthetic pathway .
- Activity : Inhibits eIF4A ATPase (IC₅₀ ~µM) and helicase activity, unlike elisabatin A, which only targets ATPase .
Functional Analogues (eIF4A Inhibitors)
Hippuristanol
Rocaglates
- Specificity : Stabilize eIF4A-RNA interactions, blocking helicase function. Elisabatin A lacks this RNA-targeting mechanism .
Antiviral Comparators
Pseudopterosin A
Elisapterosin A
- Potency : Highest antiviral docking score (−10.7 kcal/mol) among tested compounds, attributed to its tricyclic diterpene scaffold .
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison of Elisabatin A with Selected Compounds
Table 2: Antiviral Docking Scores Against SARS-CoV-2 Proteins
| Compound | nsp16–nsp10 (kcal/mol) | nsp13 (kcal/mol) | nsp14 (kcal/mol) |
|---|---|---|---|
| Elisabatin A | −7.0 | −6.8 | −6.5 |
| Elisapterosin A | −10.7 | −9.2 | −8.9 |
| Sandresolide B | −6.2 | −5.9 | −5.7 |
Critical Analysis of Contradictions and Limitations
- eIF4A assay variability : Purity concerns in recombinant eIF4A1 preparations (e.g., single-step affinity purification) may skew ATPase inhibition data for elisabatin A and allolaurinterol .
- Antiviral vs. cytotoxic activity : Elisabatin A’s moderate antiviral docking scores (−7.0 kcal/mol) contrast with its stronger cytotoxicity, implying divergent mechanisms .
Q & A
Basic Research Questions
Q. What experimental conditions (e.g., concentration ranges, cell systems) are optimal for studying elisabatin A’s effects on translation inhibition?
- Methodological Guidance : In vitro studies using Krebs-2 cell-derived translation extracts suggest that elisabatin A at 80 µM reduces FLuc and RLuc activity by ~50% . For dose-response experiments, test concentrations between 12.5–100 µM, as higher doses may introduce cytotoxicity. Include controls like untreated extracts and parallel assays with inhibitors like SAN or 15d-PGJ2 to contextualize potency .
Q. How should researchers validate the identity and purity of elisabatin A in experimental setups?
- Methodological Guidance : For novel batches, use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm structural identity. Purity (>95%) should be verified via HPLC with UV/Vis or evaporative light scattering detection. For known compounds, cross-reference spectral data with prior literature .
Q. What statistical approaches are recommended for analyzing elisabatin A’s dose-dependent effects on translation?
- Methodological Guidance : Use non-linear regression (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀ values. Pairwise comparisons (e.g., Student’s t-test) between treatment groups and controls should account for multiple testing corrections (e.g., Bonferroni). Report confidence intervals and effect sizes .
Advanced Research Questions
Q. How can researchers resolve contradictions in elisabatin A’s inhibitory efficacy across different cell systems (e.g., RRL vs. Krebs-2 extracts)?
- Methodological Guidance : Discrepancies may arise from differences in extract composition (e.g., endogenous eIF4A isoforms, cofactors). Perform mechanistic follow-ups, such as RNAi-mediated knockdown of specific eIF4A variants, or supplement extracts with recombinant proteins to isolate variables. Cross-system comparisons (e.g., mammalian vs. yeast extracts) can further clarify context-dependent effects .
Q. What experimental designs can distinguish elisabatin A’s mechanism of action from other eIF4A inhibitors (e.g., SAN, hippuristanol)?
- Methodological Guidance :
- Competitive Binding Assays : Use fluorescence polarization with fluorescently labeled RNA helices to test direct competition.
- Translation Initiation Profiling : Employ ribosome profiling or cap-binding assays to compare elisabatin A’s impact on 43S/48S complex formation versus other inhibitors.
- Structural Studies : Co-crystallization or cryo-EM of elisabatin A-bound eIF4A may reveal unique binding pockets compared to SAN .
Q. How can researchers address variability in elisabatin A’s activity due to batch-to-batch synthesis differences?
- Methodological Guidance :
- Standardize Synthesis Protocols : Document reaction conditions (e.g., temperature, catalysts) and purification steps rigorously.
- Bioactivity Lot Testing : Pre-screen each batch using a standardized luciferase inhibition assay (e.g., Krebs-2 extract system) and discard batches deviating >10% from historical IC₅₀ values .
Q. What strategies ensure reproducibility when translating elisabatin A findings from in vitro to in vivo models?
- Methodological Guidance :
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in animal models. Adjust dosing schedules to maintain target engagement.
- Orthogonal Validation : Use CRISPR/Cas9-engineered eIF4A mutants to confirm on-target effects. Cross-validate with transcriptome-wide polysome profiling .
Data Interpretation & Reporting
Q. How should researchers report conflicting data on elisabatin A’s specificity for eIF4A isoforms (e.g., eIF4A1 vs. eIF4A3)?
- Methodological Guidance : Clearly state assay limitations (e.g., isoform cross-reactivity in pull-down assays) and use isoform-specific KO/KI cell lines. Transparently discuss potential off-target effects in the discussion section, aligning with SRQR standards for qualitative data reporting .
Q. What frameworks are recommended for formulating hypothesis-driven research questions on elisabatin A’s therapeutic potential?
- Methodological Guidance : Use the PICOT framework:
- P opulation (e.g., cancer cell lines),
- I ntervention (elisabatin A treatment),
- C omparison (e.g., vs. hippuristanol),
- O utcome (translation inhibition efficacy),
- T imeframe (acute vs. chronic exposure).
Ensure questions address gaps identified in prior literature (e.g., isoform selectivity) .
Compliance & Best Practices
- Ethical Reporting : Disclose all conflicts of interest, including funding sources for compound synthesis.
- Data Sharing : Deposit raw datasets (e.g., dose-response curves, NMR spectra) in repositories like Zenodo or Figshare, adhering to FAIR principles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
